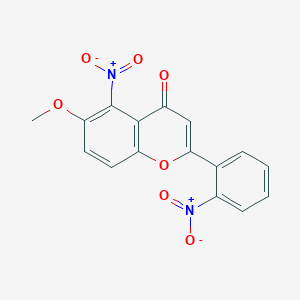
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features methoxy and nitro functional groups, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic compounds with nitrobenzaldehyde derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-5-nitro-2-(2-chlorophenyl)-4H-1-benzopyran-4-one: Similar structure but with a chlorine atom instead of a nitro group.
6-Methoxy-5-nitro-2-(2-methylphenyl)-4H-1-benzopyran-4-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
6-Methoxy-5-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is unique due to the presence of multiple nitro groups, which can significantly enhance its reactivity and biological activity compared to its analogs. The combination of methoxy and nitro groups also provides a unique electronic environment that can influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
921942-53-2 |
|---|---|
Molecular Formula |
C16H10N2O7 |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
6-methoxy-5-nitro-2-(2-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-7-6-12-15(16(13)18(22)23)11(19)8-14(25-12)9-4-2-3-5-10(9)17(20)21/h2-8H,1H3 |
InChI Key |
JHPMONXIQSSVFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


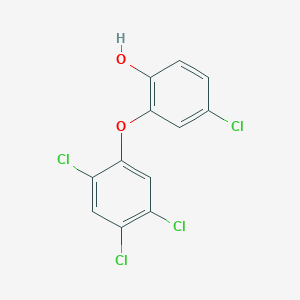

![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
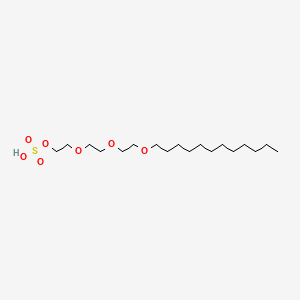
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
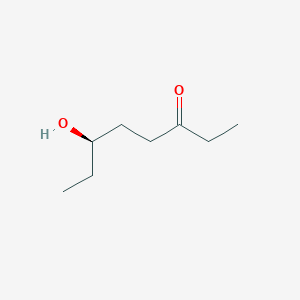
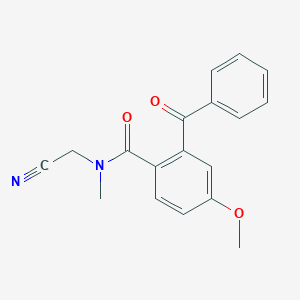
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
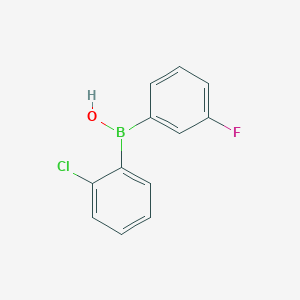
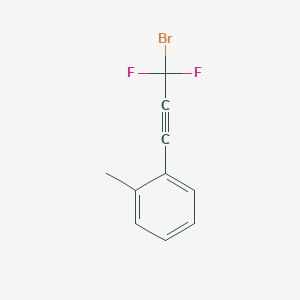
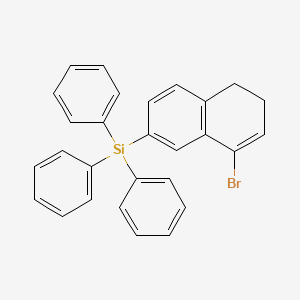
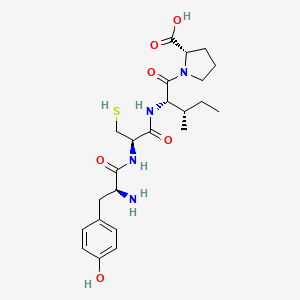
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
